Cas no 2172249-69-1 (5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-2-methylpentanoic acid)

5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-2-methylpentanoic acid 化学的及び物理的性質
名前と識別子
-
- 5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-2-methylpentanoic acid
- EN300-1541431
- 5-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-2-methylpentanoic acid
- 2172249-69-1
-
- インチ: 1S/C27H32N2O6/c1-18(24(30)31)7-6-14-28-25(32)27(12-15-34-16-13-27)29-26(33)35-17-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h2-5,8-11,18,23H,6-7,12-17H2,1H3,(H,28,32)(H,29,33)(H,30,31)
- InChIKey: PHAJXOFWALCWTQ-UHFFFAOYSA-N
- SMILES: O1CCC(C(NCCCC(C(=O)O)C)=O)(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 480.22603674g/mol
- 同位素质量: 480.22603674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 35
- 回転可能化学結合数: 10
- 複雑さ: 730
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.4
- トポロジー分子極性表面積: 114Ų
5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-2-methylpentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1541431-0.05g |
5-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-2-methylpentanoic acid |
2172249-69-1 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1541431-50mg |
5-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-2-methylpentanoic acid |
2172249-69-1 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1541431-100mg |
5-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-2-methylpentanoic acid |
2172249-69-1 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1541431-2500mg |
5-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-2-methylpentanoic acid |
2172249-69-1 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1541431-5000mg |
5-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-2-methylpentanoic acid |
2172249-69-1 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1541431-5.0g |
5-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-2-methylpentanoic acid |
2172249-69-1 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1541431-0.1g |
5-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-2-methylpentanoic acid |
2172249-69-1 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1541431-0.25g |
5-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-2-methylpentanoic acid |
2172249-69-1 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1541431-250mg |
5-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-2-methylpentanoic acid |
2172249-69-1 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1541431-500mg |
5-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-2-methylpentanoic acid |
2172249-69-1 | 500mg |
$3233.0 | 2023-09-26 |
5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-2-methylpentanoic acid 関連文献
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-2-methylpentanoic acidに関する追加情報
Introduction to 5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-2-methylpentanoic acid (CAS No. 2172249-69-1)
5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-2-methylpentanoic acid is a sophisticated organic compound with a complex molecular structure that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 2172249-69-1, features a unique combination of functional groups that make it a promising candidate for various therapeutic applications. The presence of a fluorenylmethoxycarbonyl (Fmoc) moiety, an oxanaphthyl core, and an aminocarbonyl functional group contributes to its distinctive chemical properties and biological relevance. These structural elements not only enhance its solubility and stability but also enable interactions with biological targets, making it a valuable asset in drug discovery and development.
The Fmoc group is particularly noteworthy as it is widely used in peptide synthesis due to its protecting group properties. In this compound, the Fmoc moiety is linked to an aminocarbonyl group, which further modulates its reactivity and potential applications. The oxanaphthyl core, derived from oxanaphthalene, introduces rigidity and specific spatial orientation, which can be critical for binding to biological targets such as enzymes or receptors. This structural design allows the compound to exhibit high selectivity and affinity, key characteristics for effective pharmacological intervention.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets. Studies have suggested that the 5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-2-methylpentanoic acid may interact with proteins involved in metabolic pathways, inflammation, and cell signaling. These interactions could potentially lead to therapeutic benefits in treating conditions such as metabolic disorders, inflammatory diseases, and cancer.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The incorporation of the fluorenylmethoxycarbonyl group necessitates careful handling to prevent deprotection under harsh conditions. Similarly, the formation of the aminocarbonyl linkage requires optimization to avoid side reactions that could compromise the integrity of the molecule. Despite these challenges, modern synthetic techniques such as flow chemistry and automated synthesis have made it possible to produce this compound with greater efficiency and reproducibility.
One of the most exciting aspects of this compound is its potential in drug development. The unique structural features of 5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-2-methylpentanoic acid make it a versatile scaffold for designing novel therapeutic agents. Researchers are exploring its use as a precursor for peptide mimetics, which are designed to mimic the bioactivity of natural peptides without their drawbacks such as degradation or immunogenicity. Additionally, the compound's ability to cross-link with biological molecules suggests potential applications in targeted drug delivery systems.
In vitro studies have begun to uncover the pharmacological profile of this compound. Initial experiments indicate that it exhibits moderate potency against certain enzymatic targets, suggesting its potential as an inhibitor or modulator. The presence of the fluorenylmethoxycarbonyl group also opens up possibilities for further derivatization, allowing researchers to fine-tune its properties for specific applications. For instance, introducing additional functional groups could enhance its binding affinity or improve its pharmacokinetic profile.
The role of computational methods in understanding the behavior of complex molecules like 5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-2-methylpentanoic acid cannot be overstated. Advanced algorithms can predict how this compound will interact with biological systems based on its structure alone. This approach has accelerated drug discovery by allowing researchers to screen large libraries of compounds virtually before conducting expensive wet-lab experiments. Such computational predictions have already guided several synthetic strategies aimed at optimizing the compound's efficacy and safety.
As research progresses, collaborations between chemists, biologists, and computer scientists will be crucial in unlocking the full potential of this compound. The integration of experimental data with computational models will provide a more comprehensive understanding of its biological activity and mechanisms of action. This interdisciplinary approach is essential for translating laboratory findings into tangible therapeutic benefits for patients worldwide.
The future directions for studying 5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-2-methylpentanoic acid include exploring its interactions with more complex biological systems such as cell cultures and animal models. These studies will provide insights into its pharmacokinetics and potential side effects before it can be considered for clinical trials. Additionally, advancements in synthetic methodologies may enable the production of analogs with improved properties, further expanding its therapeutic applications.
In conclusion,5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-yloxf orm amido}-2-methylpentanoic acid (CAS No. 2172249-69) represents a significant advancement in pharmaceutical chemistry due to its intricate structure and promising biological activities. Its unique combination of functional groups makes it a valuable tool for drug discovery and development efforts aimed at addressing various diseases affecting human health today.
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